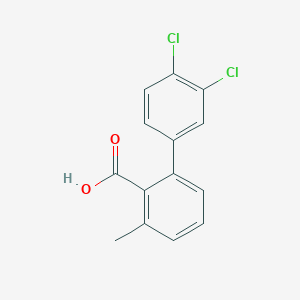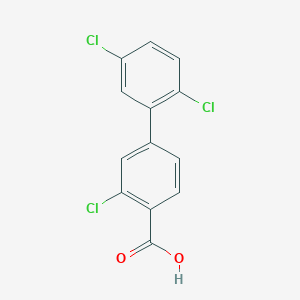
4-(3,4-Dichlorophenyl)-3-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)-3-methoxybenzoic acid, or 3,4-DCPMB, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 172-174°C and a molecular weight of 267.06. This compound is mainly used as a reagent and intermediate in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 3,4-DCPMB is also known to have biological activities, such as being an inhibitor of the enzyme tyrosine kinase. In
科学的研究の応用
3,4-DCPMB has a wide range of applications in the scientific research field. It is mainly used as a reagent and intermediate in the synthesis of various compounds. It is also used as a starting material in the synthesis of pharmaceuticals and agrochemicals. Additionally, 3,4-DCPMB is used in the synthesis of polymers and polymeric materials. Furthermore, this compound is used in the synthesis of fluorescent dyes, which are used in the analysis of nucleic acids.
作用機序
3,4-DCPMB is known to inhibit the enzyme tyrosine kinase. This enzyme is involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, 3,4-DCPMB is able to inhibit cell growth and proliferation. This inhibition is thought to be due to the inhibition of phosphorylation of tyrosine residues, which is necessary for cell growth and proliferation.
Biochemical and Physiological Effects
3,4-DCPMB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, 3,4-DCPMB has been found to have anti-inflammatory and anti-proliferative effects. It has also been found to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
3,4-DCPMB has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is easy to obtain and is relatively inexpensive. Additionally, it is a stable compound and can be stored for long periods of time without degradation. However, one of the main limitations of using 3,4-DCPMB is that it is toxic and should be handled with caution.
将来の方向性
The future of 3,4-DCPMB is promising. Research is ongoing to explore its potential applications in the field of medicine. For example, further research is needed to explore its potential as an anti-cancer agent. Additionally, research is ongoing to explore its potential as an inhibitor of the enzyme tyrosine kinase. Furthermore, research is ongoing to explore its potential as a reagent and intermediate in the synthesis of various compounds. Finally, research is ongoing to explore its potential as a fluorescent dye in the analysis of nucleic acids.
合成法
3,4-DCPMB is most commonly synthesized through a three-step process. The first step involves the reaction of 3-methoxybenzoic acid with 3,4-dichlorophenylmagnesium bromide to obtain the Grignard reagent. This is followed by the reaction of the Grignard reagent with ethyl acetate to form 3,4-DCPMB. The final step involves the hydrolysis of the product with aqueous acid to obtain the desired product.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-7-9(14(17)18)2-4-10(13)8-3-5-11(15)12(16)6-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMHRISHTRIDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691255 |
Source


|
| Record name | 3',4'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261930-77-1 |
Source


|
| Record name | 3',4'-Dichloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














